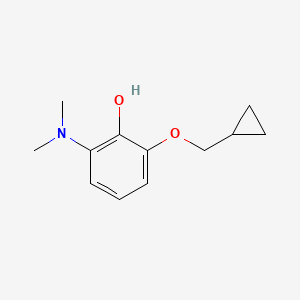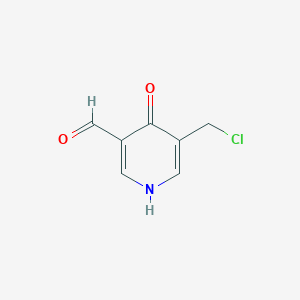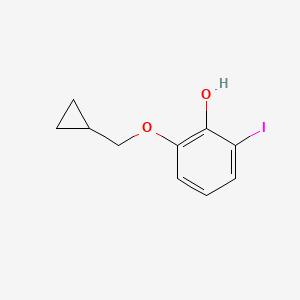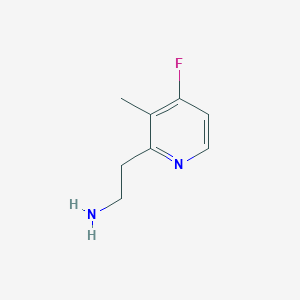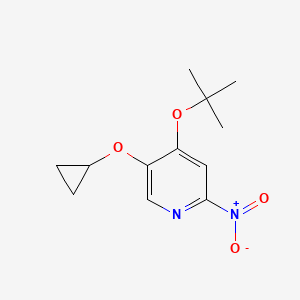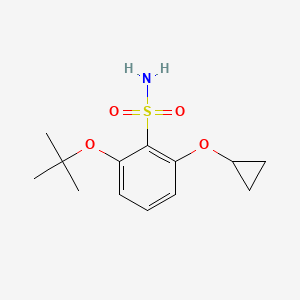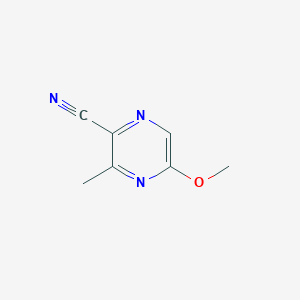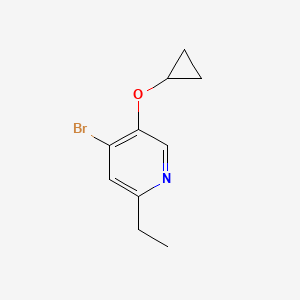
4-Bromo-5-cyclopropoxy-2-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-cyclopropoxy-2-ethylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the fourth position, a cyclopropoxy group at the fifth position, and an ethyl group at the second position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyclopropoxy-2-ethylpyridine typically involves the bromination of 5-cyclopropoxy-2-ethylpyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyridine ring, introduction of the ethyl group, cyclopropoxylation, and finally, bromination. Each step is optimized for yield and purity, with considerations for scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 5-Cyclopropoxy-2-ethylpyridine.
Substitution: 4-Substituted-5-cyclopropoxy-2-ethylpyridines.
Applications De Recherche Scientifique
4-Bromo-5-cyclopropoxy-2-ethylpyridine finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-cyclopropoxy-2-ethylpyridine is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The bromine atom and the cyclopropoxy group may play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
4-Bromo-2-ethylpyridine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
5-Cyclopropoxy-2-ethylpyridine: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
Uniqueness: 4-Bromo-5-cyclopropoxy-2-ethylpyridine is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
4-bromo-5-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-5-9(11)10(6-12-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clé InChI |
XLRGFXRUWREAEN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=N1)OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



